(2-t-Butoxy-4-(trifluoromethoxy)phenyl)Zinc bromide
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Overview
Description
(2-tert-butoxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Ar-Br+Zn→Ar-Zn-Br
where Ar represents the aryl group (2-tert-butoxy-4-(trifluoromethoxy)phenyl).
Industrial Production Methods
On an industrial scale, the production of (2-tert-butoxy-4-(trifluoromethoxy)phenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butoxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving (2-tert-butoxy-4-(trifluoromethoxy)phenyl)zinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry
In chemistry, (2-tert-butoxy-4-(trifluoromethoxy)phenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (2-tert-butoxy-4-(trifluoromethoxy)phenyl)zinc bromide can have significant biological and medicinal properties. For example, it can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable tool in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-tert-butoxy-4-(trifluoromethoxy)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The zinc atom acts as a nucleophile, facilitating the formation of carbon-carbon bonds through coupling reactions. The presence of the tert-butoxy and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
(2-tert-butoxyphenyl)zinc bromide: Lacks the trifluoromethoxy group, which can affect its reactivity and selectivity.
(4-(trifluoromethoxy)phenyl)zinc bromide: Lacks the tert-butoxy group, which can influence its solubility and reactivity.
Uniqueness
The presence of both tert-butoxy and trifluoromethoxy groups in (2-tert-butoxy-4-(trifluoromethoxy)phenyl)zinc bromide makes it unique in terms of its reactivity and selectivity. These functional groups can enhance the compound’s stability and influence its behavior in various chemical reactions, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C11H12BrF3O2Zn |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
bromozinc(1+);1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C11H12F3O2.BrH.Zn/c1-10(2,3)15-8-5-4-6-9(7-8)16-11(12,13)14;;/h4,6-7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
IWCWUIBYNGKIMM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
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